2,3'-Bi-1h-indole,1'-methyl-

Description

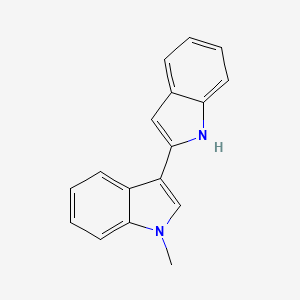

2,3'-Bi-1H-indole,1'-methyl- is a methyl-substituted biindole derivative characterized by two indole moieties linked at the 2- and 3'-positions, with a methyl group at the 1'-position of the second indole unit. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in organic synthesis and medicinal chemistry. The compound is typically synthesized via cross-coupling reactions, as detailed in Table 2.3 of , which outlines optimized conditions for its preparation using palladium-catalyzed Stille or Suzuki-Miyaura couplings . Key spectroscopic data, such as $^{13}\text{C}$-NMR and HRMS, confirm its structural identity:

Properties

Molecular Formula |

C17H14N2 |

|---|---|

Molecular Weight |

246.31 g/mol |

IUPAC Name |

3-(1H-indol-2-yl)-1-methylindole |

InChI |

InChI=1S/C17H14N2/c1-19-11-14(13-7-3-5-9-17(13)19)16-10-12-6-2-4-8-15(12)18-16/h2-11,18H,1H3 |

InChI Key |

VIGIPFIQWURSOJ-UHFFFAOYSA-N |

SMILES |

CN1C=C(C2=CC=CC=C21)C3=CC4=CC=CC=C4N3 |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=CC4=CC=CC=C4N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

3,5'-Bi-1H-indole (CAS 581783-29-1)

This positional isomer features indole units linked at the 3- and 5'-positions. Unlike 2,3'-bi-1H-indole,1'-methyl-, the absence of a methyl group and altered linkage positions reduce steric hindrance, leading to distinct reactivity in electrophilic substitution reactions .

2,3'-Bi-1H-indole, 2,3-dihydro-1-methyl- (CAS 6623-06-9)

This derivative contains a partially saturated indole ring (dihydro group) and a methyl substituent at the 1-position. The reduced aromaticity in the dihydro moiety decreases conjugation, as evidenced by a lower molar mass (248.32 g/mol vs. 223.12 g/mol for the target compound) .

1H-Indole, 2-[1,1'-biphenyl]-4-yl-3-phenyl (CAS 607739-90-2)

This compound features extended aryl substituents at the 2- and 3-positions, enhancing π-stacking interactions but increasing molecular rigidity compared to the methyl-substituted biindole .

Physicochemical Properties

The methyl group in 2,3'-bi-1H-indole,1'-methyl- induces electron-donating effects, shifting aromatic carbon peaks upfield compared to non-methylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.